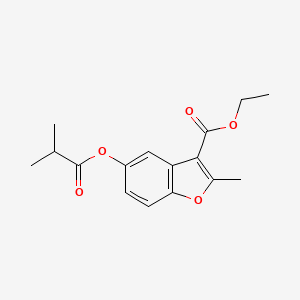![molecular formula C18H20N4O2 B5512862 3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)
3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide” is a compound with a complex molecular structure that has been the subject of various studies focusing on its synthesis and properties.
Synthesis Analysis
Research has shown various methods for synthesizing pyrazole and isoxazole derivatives. For example, Prabakaran, Khan, and Jin (2012) discuss the synthesis of pyrazole carboxamides using a catalyst and base in acetonitrile at room temperature (Prabakaran, Khan, & Jin, 2012).
Molecular Structure Analysis
Studies like those by Saeed et al. (2020) have analyzed the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, providing insights into the molecular structure of similar compounds (Saeed et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds have been studied, like the synthesis of various isoxazole-5-carboxamides and their reactions with different amines and pyrazoles, as discussed by Martins et al. (2002) (Martins et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds, like crystal structure and thermodynamic stability, have been explored in studies like those by Kumara et al. (2018), which discuss the synthesis and characterization of pyrazole derivatives (Kumara et al., 2018).
Chemical Properties Analysis
Applications De Recherche Scientifique
Isoxazoline and Pyrazole Derivatives in Scientific Research
Chemical Inhibitors and Enzyme Selectivity : Isoxazoline and pyrazole derivatives are noted for their role in developing selective chemical inhibitors, particularly in the context of cytochrome P450 enzymes critical for drug metabolism. The selectivity of these inhibitors is crucial for understanding and mitigating potential drug-drug interactions, highlighting the importance of these compounds in pharmacokinetic research and drug development (Khojasteh et al., 2011).
Biodegradation of Pesticides : Research into the biodegradation of fipronil, a phenyl-pyrazole insecticide, emphasizes the environmental applications of understanding compounds with pyrazole rings. Microbial degradation, involving specific enzymes and metabolic pathways, offers environmentally friendly solutions for mitigating pesticide pollution, demonstrating the ecological relevance of these chemical structures (Zhou et al., 2021).
Synthesis of Heterocycles : The chemical versatility of isoxazoline and pyrazole derivatives facilitates the synthesis of various heterocyclic compounds, which are pivotal in developing new materials and pharmaceuticals. This research area underscores the compounds' foundational role in advancing synthetic organic chemistry and medicinal chemistry, illustrating their broad applicability across scientific disciplines (Gomaa & Ali, 2020).
Antimicrobial Properties : The investigation into pyrazole derivatives has identified significant antimicrobial potential, indicating the applicability of these compounds in developing new antibacterial and antifungal agents. This area of research is critical for addressing the growing concern of antimicrobial resistance and finding new, effective therapeutic options (Kumar et al., 2020).
Flame Retardancy in Polymers : The application of ammonium polyphosphate, a compound related to the broader field of study encompassing various functional groups including isoxazolines, in enhancing the flame retardancy of thermoplastic composites, highlights the importance of these compounds in materials science. This research demonstrates the potential for improving safety and performance characteristics of polymers used in a wide range of industries (Lim et al., 2016).
Propriétés
IUPAC Name |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-13(2)16-10-17(24-21-16)18(23)19-9-8-14-11-20-22(12-14)15-6-4-3-5-7-15/h3-7,10-13H,8-9H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKEZATWWHMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NCCC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)
![4-[1-(biphenyl-4-ylmethyl)-1H-tetrazol-5-yl]-1,4-oxazepan-6-ol](/img/structure/B5512792.png)


![1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)


![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)



